1-Androstenedione
Overview
Description
Mechanism of Action
Target of Action
1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione, is a synthetic androgen and anabolic steroid . It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione . The primary targets of this compound are the androgen receptors, where it acts as a prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), a derivative of dihydrotestosterone (DHT) .
Mode of Action
This compound interacts with its targets, the androgen receptors, by acting as a prohormone. It is converted in the body to 1-testosterone, which then exerts its effects by binding to androgen receptors . This binding can lead to a series of changes in gene expression and protein synthesis, resulting in the development of masculine characteristics .
Biochemical Pathways
This compound is part of the androgen and steroid hormone biosynthesis pathways . It is a 5α-reduced isomer of 4-androstenedione, which is a key intermediate in the biosynthesis of the androgen and estrogen sex hormones . This compound serves as a prohormone in the production of 1-testosterone, a derivative of DHT . This conversion represents a key step in the ‘backdoor’ pathway of androgen synthesis .
Pharmacokinetics
Its metabolism likely involves conversion to 1-testosterone and other metabolites, and it is probably excreted in the urine .
Result of Action
The binding of 1-testosterone to androgen receptors leads to changes in gene expression that favor the development of masculine characteristics . These changes can include increased muscle mass, reduced body fat, increased energy levels, and changes in mood and libido .
Biochemical Analysis
Biochemical Properties
1-Androstenedione plays a significant role in biochemical reactions as an androgen prohormone. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is 3β-hydroxysteroid dehydrogenase, which converts this compound into 1-testosterone . Additionally, it interacts with aromatase, an enzyme that converts androgens into estrogens . These interactions are crucial for the regulation of androgen and estrogen levels in the body.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance protein synthesis in muscle cells, leading to increased muscle mass and strength . It also impacts the expression of genes involved in muscle growth and repair. Furthermore, this compound can influence cellular metabolism by increasing the rate of lipid and carbohydrate metabolism, providing more energy for cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1-testosterone by the enzyme 3β-hydroxysteroid dehydrogenase . 1-Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This binding interaction results in the modulation of gene expression, enzyme inhibition or activation, and changes in cellular function. Additionally, this compound can be converted to estrogen by the enzyme aromatase, which further influences gene expression and cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained increases in muscle mass and strength, but it may also cause adverse effects such as liver toxicity and hormonal imbalances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance muscle growth and improve physical performance without significant adverse effects . At high doses, it can cause toxic effects such as liver damage, hormonal imbalances, and increased aggression . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme 3β-hydroxysteroid dehydrogenase to produce 1-testosterone . Additionally, it can be converted to estrogen by the enzyme aromatase . These metabolic pathways are crucial for the regulation of androgen and estrogen levels in the body. The interaction of this compound with these enzymes can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), which facilitates its transport in the bloodstream . Once inside the cells, this compound can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are essential for the regulation of its biological activity and effects on target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be localized to specific cellular compartments such as the nucleus, where it interacts with androgen receptors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in its metabolism . These localization patterns are crucial for the regulation of its activity and function within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Androstenedione can be synthesized through the biotransformation of phytosterols. This process involves the use of microorganisms such as Mycolicibacterium sp. and Mycolicibacterium neoaurum, which convert phytosterols into this compound . The reaction conditions typically include the addition of solvents, surfactants, cofactors, inducers, and ionic liquids to enhance the yield .
Industrial Production Methods: The industrial production of this compound involves large-scale bioconversion processes. These processes are optimized for high yield and efficiency, often involving genetic modifications of the microorganisms used to improve their bioconversion capabilities . The production process also includes downstream purification steps to isolate the steroid intermediates .
Chemical Reactions Analysis
Types of Reactions: 1-Androstenedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other steroidal compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include testosterone, estrone, and other steroidal hormones .
Scientific Research Applications
1-Androstenedione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It plays a crucial role in studying steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: It is used in the production of steroidal drugs and supplements
Comparison with Similar Compounds
- 4-Androstenedione
- Androstenediol
- Dehydroepiandrosterone (DHEA)
Comparison: 1-Androstenedione is unique due to its specific structure and its role as a prohormone of 1-testosterone. Unlike 4-Androstenedione, which is a precursor to both testosterone and estrone, this compound is more specifically involved in the production of 1-testosterone . This specificity makes it particularly valuable in research focused on androgenic effects and muscle growth.
Properties
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQCDPCDVWDDE-WZNAKSSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458467 | |
Record name | 1-Androstenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-40-4 | |
Record name | (5α)-Androst-1-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Androstenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01451 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Androstenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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